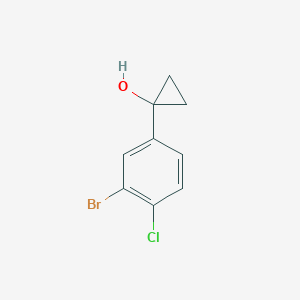

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Description

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJJZRJEDPWNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Executive Summary

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a strained cyclopropane ring fused to a halogenated aromatic system, this molecule serves as a versatile "divergent intermediate." Its utility stems from two orthogonal reactivity profiles: the chemoselective cross-coupling potential of the aryl halides (Br vs. Cl) and the latent homo-enolate reactivity of the cyclopropanol moiety.

This guide provides a comprehensive analysis of its physicochemical properties, a mechanistic breakdown of its synthesis via the Kulinkovich reaction, and detailed protocols for its application in drug discovery workflows.

Physicochemical Architecture

The molecular architecture of this compound is defined by the steric constraint of the cyclopropyl group and the electronic effects of the halogenated phenyl ring.

Table 1: Core Physicochemical Data

| Property | Value | Technical Note |

| CAS Number | 1691720-00-9 | Verified Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | C | |

| Molecular Weight | 247.52 g/mol | Average Mass |

| Exact Mass | 245.945 Da | Monoisotopic (based on |

| LogP (Calc) | ~3.7 | Highly lipophilic; requires non-polar solvents for extraction |

| H-Bond Donors | 1 | Hydroxyl group (-OH) |

| H-Bond Acceptors | 1 | Oxygen atom |

| Topological Polar Surface Area | 20.2 Ų | Indicates good membrane permeability potential |

Synthetic Pathways & Mechanistic Logic[2]

The most robust route to 1-arylcyclopropanols is the Kulinkovich Reaction . This method utilizes a titanium(IV)-catalyzed ligand exchange with Grignard reagents to generate a reactive titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent toward esters.

The Kulinkovich Mechanism

Unlike standard Grignard additions which would yield tertiary alcohols with two ethyl groups, the Kulinkovich protocol uses the "disproportionation" of diethyltitanium to form a titanacyclopropane.[1] This species inserts into the ester carbonyl.[2][3]

Critical Insight: The reaction requires only catalytic amounts of Titanium(IV) isopropoxide (Ti(OiPr)

Visualization: Catalytic Cycle

The following diagram illustrates the transformation of the ester precursor into the target cyclopropanol.

Figure 1: The Kulinkovich catalytic cycle. The titanacyclopropane intermediate acts as a double nucleophile, attacking the ester carbonyl to form the cyclopropane ring.

Reactivity Profile: The "Warhead" Concept

In drug discovery, this molecule is not just an endpoint but a divergent scaffold .

Orthogonal Halogen Reactivity

The 3-bromo-4-chloro substitution pattern allows for sequential cross-coupling.

-

Site A (Bromine): The C-Br bond is weaker than the C-Cl bond. Under standard Suzuki-Miyaura conditions (Pd(PPh

) -

Site B (Chlorine): The remaining C-Cl bond can be activated later using specialized ligands (e.g., Buchwald precatalysts like XPhos-Pd-G2) for amination or a second coupling event.

Ring Strain Release (Homo-Enolates)

The cyclopropanol moiety contains significant ring strain (~27 kcal/mol).

-

Radical Ring Opening: Treatment with oxidants (e.g., Mn(acac)

or photoredox catalysts) generates a -

Expansion: Under acidic conditions or with electrophilic sources (like Iodine), the ring opens to form

-iodo ketones or expands into cyclobutanones.

Experimental Protocol

Objective: Synthesis of this compound via Kulinkovich Reaction. Scale: 10 mmol.

Materials

-

Precursor: Methyl 3-bromo-4-chlorobenzoate (2.50 g, 10 mmol).

-

Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (12 mL, 36 mmol).

-

Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)

) (0.3 mL, 1 mmol, 10 mol%). -

Solvent: Anhydrous THF (50 mL).

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

-

Substrate Solution: Dissolve Methyl 3-bromo-4-chlorobenzoate (2.50 g) and Ti(OiPr)

(0.3 mL) in anhydrous THF (50 mL). Cool the mixture to 0°C using an ice bath. -

Grignard Addition (Critical Step):

-

Load the EtMgBr solution into the addition funnel.

-

Slowly add the Grignard reagent dropwise over 60 minutes.

-

Observation: The solution will turn from colorless/yellow to dark brown/black, indicating the formation of the low-valent titanium species.

-

Note: Maintain internal temperature below 5°C to prevent polymerization or over-reduction.

-

-

Reaction Phase: Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the ester.

-

Quenching (Exothermic):

-

Cool the flask back to 0°C.

-

Carefully quench by dropwise addition of saturated aqueous NH

Cl (20 mL). Caution: Vigorous gas evolution (ethane/ethylene) will occur.

-

-

Workup:

-

Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na

SO

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil or solid.

Safety & Handling (HSE)

Researchers must adhere to the following safety standards when handling this compound and its precursors.

-

Hazard Statements (GHS):

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon). Cyclopropanols can be sensitive to acidic impurities which trigger ring opening.

References

-

Kulinkovich, O. G., et al. (1989).[2] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Synthesis, 1989(02), 154-155. Link

-

Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction."[7][1][2][8][9] Organic Reactions, 77, 1-160. Link

-

PubChem Compound Summary. (2023). "this compound (CAS 1691720-00-9)."[10][11][][13] National Center for Biotechnology Information. Link

-

Garg, N. K., et al. (2014). "Nickel-Catalyzed Cross-Couplings of Heteroarenes." Chemical Reviews, 114(24), 12583–12649. (Context on orthogonal halogen reactivity). Link

-

Chemical Book. (2023). "Product Data: this compound." Link

Sources

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 3. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc [chemsrc.com]

- 5. 3-Bromo-4-chlorophenol | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. allschoolabs.com [allschoolabs.com]

- 11. chembk.com [chembk.com]

- 13. This compound | 1691720-00-9 [sigmaaldrich.com]

solubility of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

CAS: 1691720-00-9 Formula: C₉H₈BrClO Molecular Weight: 247.52 g/mol [][2]

Executive Technical Synthesis

This compound is a highly functionalized pharmaceutical intermediate characterized by a lipophilic di-halogenated aryl tail and a strained, polar cyclopropanol head. Its solubility profile is governed by the competition between the hydrophobic aryl halide moiety and the hydrogen-bonding capability of the tertiary alcohol.[2]

Core Solubility Directive:

-

Primary Solvents (High Solubility): Chlorinated solvents (DCM, Chloroform) and Polar Aprotic solvents (DMSO, DMF, THF).[2]

-

Secondary Solvents (Moderate/Temperature Dependent): Lower alcohols (Methanol, Ethanol) and Esters (Ethyl Acetate).[2]

-

Anti-Solvents (Precipitation): Water (highly insoluble) and aliphatic hydrocarbons (Hexanes/Heptane at low temperatures).[2]

Critical Stability Warning: Unlike standard alcohols, the cyclopropanol ring is highly strained (~27.5 kcal/mol strain energy).[2] Avoid strong acidic media during dissolution, as this promotes ring-opening isomerization to the corresponding linear ketone (1-(3-bromo-4-chlorophenyl)propan-1-one).[2]

Physicochemical Determinants of Solubility

To select the correct solvent, one must understand the molecular interaction forces at play.[2]

| Structural Feature | Effect on Solubility | Preferred Interaction Type |

| 3-Br, 4-Cl Phenyl Ring | Increases LogP (Lipophilicity).[2] Reduces water solubility significantly.[2] | |

| Cyclopropyl Ring | Adds steric bulk and ring strain.[2] | Hydrophobic interaction.[2] |

| Tertiary Hydroxyl (-OH) | Provides a single H-bond donor/acceptor site.[2] | Hydrogen bonding.[2] Favors alcohols, DMSO, and ethers.[2] |

Predicted LogP: ~3.5 – 4.0 (High Lipophilicity).[2] H-Bond Donor Count: 1 H-Bond Acceptor Count: 1[2]

Solvent Compatibility Matrix

The following data categorizes solvents based on their utility for synthesis, purification, and biological assay preparation.

Table 1: Solubility Classification

| Solvent Class | Specific Solvent | Estimated Solubility (25°C) | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and reaction medium (e.g., oxidations).[2] |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Gold Standard for biological stock solutions (HTS, MIC assays).[2] |

| Polar Aprotic | THF | High (>75 mg/mL) | Excellent for organometallic coupling reactions (Suzuki/Heck).[2] |

| Esters | Ethyl Acetate | Moderate-High | Preferred solvent for liquid-liquid extraction (workup).[2] |

| Alcohols | Methanol / Ethanol | Moderate | Good for recrystallization (often used as a hot solvent pair with water).[2] |

| Hydrocarbons | Hexane / Pentane | Low / Insoluble | Used as an anti-solvent to crash out the product during purification.[2] |

| Aqueous | Water / PBS | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 0.5% DMSO) for biological exposure.[2] |

Note: Quantitative values are empirical estimates based on structural analogs (e.g., 1-(4-chlorophenyl)cyclopropan-1-ol).[2] Always validate gravimetrically.

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, you should not rely solely on literature values for critical assays. Use this self-validating protocol to determine exact solubility in your specific solvent batch.[2]

Objective: Determine the saturation point of CAS 1691720-00-9 in a target solvent (e.g., DMSO).

Workflow Visualization (DOT):

Figure 1: Step-by-step gravimetric solubility determination workflow.

Detailed Methodology:

-

Preparation: Weigh ~10 mg of the solid into a 1.5 mL HPLC vial.

-

Titration: Add the solvent (e.g., DMSO) in 100 µL increments.

-

Energy Input: Vortex for 30 seconds and sonicate for 1 minute between additions to break crystal lattice energy.

-

Endpoint: The point at which the solution becomes optically clear is the approximate saturation point.[2]

-

Calculation:

Strategic Solvent Selection for Applications

A. For Biological Assays (Stock Solutions)

-

Recommendation: 100% DMSO (Dimethyl Sulfoxide).[2]

-

Rationale: DMSO disrupts the crystal lattice effectively and is miscible with aqueous culture media.[2]

-

Protocol: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO. Store at -20°C.

-

Caution: Avoid freeze-thaw cycles which can precipitate the compound due to moisture uptake (DMSO is hygroscopic).[2]

B. For Chemical Synthesis (Cross-Coupling)

-

Recommendation: Anhydrous THF or Toluene .[2]

-

Rationale: The bromine and chlorine substituents suggest this molecule is a candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[2]

-

Mechanism: Toluene provides the necessary non-polar environment for Pd-catalysts, while the cyclopropanol remains stable (unlike in protic acidic solvents).[2]

C. For Purification (Recrystallization)

-

Recommendation: Ethanol/Water or Hexane/Ethyl Acetate .[2]

-

Technique: Dissolve in minimal hot Ethanol or Ethyl Acetate.[2] Slowly add Water or Hexane (anti-solvent) until turbidity appears.[2] Cool gradually to 4°C.

Critical Stability & Handling

Acid Sensitivity (The Cyclopropanol Risk): Cyclopropanols are prone to acid-catalyzed ring opening.[2]

-

Avoid: Acetic Acid, HCl, or acidic HPLC mobile phases (e.g., 0.1% TFA) if the compound is to be isolated.[2]

-

Use: Neutral or slightly basic conditions (e.g., Ammonium Bicarbonate buffer) for LC-MS analysis if degradation is observed.[2]

Light Sensitivity: Aryl bromides can undergo photodehalogenation.[2] Store the solid and solutions in amber vials .

References

-

Chemical Identity & CAS: this compound (CAS 1691720-00-9).[][2][3][4] BOC Sciences / ChemBK Database.[2] Retrieved from [Link][2]

-

Cyclopropanol Stability: Kulinkovich, O. G. (2003).[2] "Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents." Chemical Reviews. (Standard reference for cyclopropanol synthesis and stability).

-

Solubility Protocols: Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

Sources

Strategic Sourcing & Technical Guide: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

[1]

Part 1: Executive Technical Summary

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9 ) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of advanced kinase inhibitors and next-generation agrochemicals (specifically triazole fungicides).[1] Its structural core—a 1-arylcyclopropanol—serves as a rigid bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability and conformational restriction.[1]

However, this compound presents specific sourcing challenges.[1] Unlike commodity chemicals, it is often synthesized on-demand via the Kulinkovich reaction , leading to a unique impurity profile that standard Certificates of Analysis (CoAs) frequently overlook.[1] This guide outlines the sourcing landscape, critical quality attributes (CQAs), and a self-validating quality control protocol.

Part 2: Sourcing Landscape & Supplier Tiering[1]

The commercial availability of this intermediate is bifurcated between "Stock" aggregators and "Synthesis" originators.[1]

Supplier Classification Table

| Tier | Supplier Type | Representative Examples | Risk Profile | Recommended Strategy |

| Tier 1 | Originators / CDMOs | BocSci, ChemBK, WuXi AppTec | Low | Preferred for GMP/GLP needs.[1] Request specific impurity markers (see Part 3). |

| Tier 2 | Catalog Aggregators | Sigma-Aldrich (Synthonix), MolPort | Medium | Good for mg-scale screening.[1] Often re-label Tier 1 stock; "As-Is" terms common.[1] |

| Tier 3 | Regional Traders | Allschoolabs, Local Resellers | High | High risk of batch-to-batch variation.[1] Mandatory re-validation required.[1] |

Procurement Logic Workflow

The following decision tree illustrates the recommended workflow for sourcing this material to ensure chemical integrity.

Figure 1: Strategic procurement workflow emphasizing internal QC validation prior to bulk commitment.

Part 3: Technical Specifications & Critical Quality Attributes (CQAs)

To validate the material, one must understand its synthesis.[1] The industry-standard route is the Kulinkovich Reaction , reacting methyl 3-bromo-4-chlorobenzoate with ethylmagnesium bromide (EtMgBr) and a Titanium(IV) catalyst.[1]

Synthesis-Derived Impurity Profile[1]

-

Ring-Opened Ketone (Major Impurity):

-

De-halogenated Byproducts:

-

Origin: Magnesium-halogen exchange at the aryl-bromide position during Grignard addition.[1]

-

Risk: Trace amounts of 1-(4-chlorophenyl)cyclopropan-1-ol.

-

Synthesis Mechanism & Impurity Logic[1]

Figure 2: Kulinkovich synthesis pathway highlighting the critical ring-opening degradation pathway.[1]

Part 4: Self-Validating Quality Control Protocol

Do not rely solely on the supplier's CoA.[1] Use this internal validation protocol.

1H-NMR Validation (400 MHz, CDCl3)

-

Target Signals: Look for the characteristic high-field cyclopropyl protons.

-

Red Flag: Absence of multiplets at 1.0 ppm and appearance of a triplet (~1.1 ppm) and quartet (~2.9 ppm) indicates the ring-opened ketone (ethyl group).[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase:

-

Gradient: 50% B to 95% B over 10 mins.

-

Rationale: The cyclopropanol is less polar than the ester precursor but more polar than the de-brominated byproduct.[1] The ketone impurity typically elutes after the cyclopropanol due to loss of the H-bond donating hydroxyl group and increased lipophilicity of the linear chain.[1]

Stability & Storage

-

Sensitivity: Cyclopropanols are acid-labile .[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Avoid acidic solvents (e.g., CDCl3 with traces of HCl) during analysis; filter CDCl3 through basic alumina if unsure.

References

-

Kulinkovich, O. G., et al. (1989).[1][3] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis. Link

-

Singh, N., & Sharma, S. K. (2013).[4] Patent WO201338429A2: Novel Triazole Derivatives as Fungicides.[1] World Intellectual Property Organization.[1] (Source of CAS 1691720-00-9).[1][4] Link

-

BocSci Inc. Product Entry: this compound (CAS 1691720-00-9).[1][4] Accessed Oct 2023.[1]

-

Sigma-Aldrich. Product Search: this compound.[1][5] Accessed Oct 2023.[1] Link

background literature on substituted cyclopropanol derivatives

From Strained Intermediates to Divergent Scaffolds

Executive Summary

Substituted cyclopropanols represent a unique class of strained carbocycles that serve as high-energy "spring-loaded" intermediates in organic synthesis. Characterized by approximately 27.5 kcal/mol of ring strain and a "homo-enol" electronic character, these motifs offer orthogonal reactivity profiles depending on the catalytic trigger applied. This guide analyzes the structural physics of cyclopropanols, their scalable synthesis via the Kulinkovich reaction, and their divergent applications in accessing complex pharmacophores—specifically through transition-metal-catalyzed ring-opening cross-coupling and radical

Structural & Electronic Properties: The "Bent Bond" Enigma

To master cyclopropanol chemistry, one must first understand the orbital misalignment that drives their reactivity. Unlike unstrained alkanes, the C-C bonds in a cyclopropane ring are not linear

-

Walsh Orbitals: The carbon atoms are

-like hybridized, directing orbitals towards the center of the ring rather than along the bond axis. This results in "banana bonds" or bent bonds with high -

HOMO Energy: The high

-character raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring significantly more nucleophilic and susceptible to single-electron transfer (SET) oxidation than acyclic alcohols. -

The Homo-Enol Concept: Structurally, a cyclopropanol is a tautomer of a ketone, but the equilibrium lies heavily towards the ketone (open form) upon ring cleavage. However, as a metal-bound species (metal-cyclopropoxide), it acts as a homo-enolate , allowing for carbon-carbon bond formation at the

-position—a reactivity pattern impossible with standard enolates.

Synthesis: The Kulinkovich Protocol

The most authoritative method for accessing substituted cyclopropanols is the Kulinkovich reaction (1989). It transforms carboxylic esters into cyclopropanols using Grignard reagents and a titanium catalyst.[1][2]

Mechanistic Causality

The reaction does not proceed via simple nucleophilic attack. Instead, it involves a titanacyclopropane intermediate acting as a 1,2-dicarbanion equivalent.

-

Ligand Exchange: Two equivalents of EtMgBr react with Ti(OiPr)

to form an unstable diethyltitanium species.[3] - -Hydride Elimination: This species collapses to release ethane and generate the active titanacyclopropane .[1][2]

-

Insertion: The ester carbonyl inserts into the titanacycle.

-

Transmetallation: The cycle closes to form the cyclopropanol magnesium salt, regenerating the catalyst.

Visualization: Kulinkovich Catalytic Cycle

Caption: The Kulinkovich cycle relies on the in situ generation of a titanacyclopropane species, which acts as a 1,2-dicarbanion to "stitch" the ester carbonyl and the ethylene fragment together.[3]

Divergent Reactivity Profiles

Once synthesized, the cyclopropanol core serves as a divergence point. The choice of catalyst dictates whether the ring opens via a homo-enolate mechanism (preserving ionic logic) or a radical mechanism (accessing distal functionalization).

Comparison of Ring-Opening Modes

| Feature | Path A: Pd-Catalyzed | Path B: Radical Oxidative (Mn/Ag) |

| Mechanism | Single Electron Transfer (SET) | |

| Intermediate | Palladium Homo-enolate | |

| Key Reagents | Pd(OAc) | Mn(acac) |

| Product Outcome | 1,6-Diketones, | |

| Strategic Value | Cross-coupling logic (Suzuki/Heck type) | Distal C-H functionalization |

Visualization: The Divergent Logic

Caption: Cyclopropanols act as a "switch": Pd catalysis accesses anionic homo-enolate chemistry, while oxidative conditions trigger radical

Medicinal Chemistry Applications

While cyclopropanes are common bioisosteres (e.g., in Lemborexant or Crizotinib), cyclopropanols themselves are rarely final drugs due to their metabolic instability (ring opening). Their primary value in drug discovery is as synthetic portals .

-

Access to 1,6-Diketones: The Mn-catalyzed coupling of cyclopropanols with enones (see Protocol B)[4][5] provides rapid access to 1,6-diketones.[4][5][6] These are difficult to synthesize via standard carbonyl chemistry but are essential precursors for pyrroles and pyridazines found in kinase inhibitors.

-

Fluorinated Scaffolds: Cyclopropanols can be converted into fluorinated cyclopropanes, which are metabolically stable and serve as bioisosteres for ethyl groups, reducing lipophilicity while maintaining steric bulk.

-

Conformational Locking: In specific cases where the hydroxyl group is protected or sterically shielded, the cyclopropanol ring locks the conformation of the attached chains, rigidly defining the vector of substituents for receptor binding.

Experimental Protocols

Protocol A: Standard Kulinkovich Synthesis

Target: 1-substituted cyclopropanol from methyl ester.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon.

-

Reagents:

-

Methyl ester substrate (10 mmol)

-

Ti(OiPr)

(1.0 mmol, 0.1 equiv) - Note: Catalytic loading can be lowered to 5-10% depending on substrate. -

EtMgBr (3.0 M in Et

O, 22 mmol, 2.2 equiv). -

Solvent: Anhydrous THF (50 mL).

-

-

Procedure:

-

Dissolve ester and Ti(OiPr)

in THF. Cool to 0°C .[1] -

Add EtMgBr dropwise over 1 hour via addition funnel. Crucial: Slow addition prevents the buildup of the unstable diethyltitanium species, favoring the catalytic cycle.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup:

-

Cool back to 0°C. Carefully quench with saturated aqueous NH

Cl (exothermic!). -

Extract with Et

O (3x). Wash combined organics with brine. -

Dry over Na

SO

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). Cyclopropanols are generally stable on silica but avoid acidic stains.

Protocol B: Mn-Catalyzed Oxidative Ring Opening

Target: 1,6-Diketone via coupling with enone (Based on Loh et al., 2019).

-

Setup: Sealed tube or pressure vial.

-

Reagents:

-

Cyclopropanol substrate (0.2 mmol)

-

Enone (e.g., chalcone derivative, 0.3 mmol, 1.5 equiv)

-

Catalyst: Mn(acac)

(0.02 mmol, 10 mol%) -

Solvent: Propiononitrile (EtCN) (1.0 mL).

-

-

Procedure:

-

Combine all reagents in the vial under air (reaction is robust).

-

Seal and heat to 120°C for 12 hours.

-

-

Mechanism Check: The Mn(II) is oxidized to Mn(III) in situ (or by trace air), which oxidizes the cyclopropanol to the radical. The radical attacks the enone.

-

Workup: Cool to RT. Filter through a short pad of celite. Concentrate and purify via silica gel chromatography.

References

-

Kulinkovich, O. G., et al. (1989).[7] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational discovery of the synthesis).

-

Loh, T.-P., et al. (2019).[5] "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones." Organic Letters. [Link]

-

Dai, L.-X., et al. (2018). "Palladium-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols." Angewandte Chemie International Edition. [Link]

-

Orellana, A., et al. (2019).[8] "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." Beilstein Journal of Organic Chemistry. [Link][8]

-

Marek, I., et al. (2011). "Stereoselective Synthesis of 1,n-Dicarbonyl Compounds Through Palladium-Catalyzed Ring Opening." Chemical Reviews. [Link]

Sources

- 1. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones [organic-chemistry.org]

- 6. Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

Strategic Utilization of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol in Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the selection of "linker-ready" warheads is a critical determinant of success.[1] This guide analyzes 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9), a specialized building block that offers a unique combination of conformational rigidity, metabolic stability, and orthogonal reactivity.[1]

Unlike standard alkyl-substituted phenyl rings, the cyclopropyl-alcohol motif functions as a bioisostere for isopropyl or tert-butyl groups, reducing the entropic penalty of binding while blocking metabolic oxidation at the benzylic position.[1] This whitepaper details the structural rationale, synthetic integration, and physicochemical profiling of this fragment for the design of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Structural Rationale & Pharmacophore Logic

The Cyclopropyl "Lock" Effect

The primary value of this building block lies in the cyclopropane ring. In medicinal chemistry, replacing a gem-dimethyl or isopropyl group with a cyclopropane ring often results in the "Thorpe-Ingold" or gem-dimethyl effect, but with added benefits:

-

Conformational Restriction: The

carbons of the cyclopropane ring restrict the rotation of the phenyl ring relative to the hydroxyl group. This pre-organizes the molecule into a bioactive conformation, potentially improving affinity for the Protein of Interest (POI) by minimizing the entropy loss upon binding. -

Metabolic Shielding: Benzylic oxidation is a common clearance pathway for drug candidates. The cyclopropane ring lacks the abstractable hydrogen atoms found in isopropyl chains, significantly extending the half-life of the warhead in microsomal stability assays.

The Halogenation Pattern

-

3-Bromo (Meta): This is the designated Exit Vector .[1] It allows for highly selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the PROTAC linker without interfering with the hydroxyl binding motif.[1]

-

4-Chloro (Para): This substituent fills hydrophobic pockets in the target protein (e.g., kinase back-pockets) and electronically deactivates the ring, modulating the acidity of the phenol/alcohol if relevant, though here it primarily serves as a lipophilic anchor.[1]

Part 2: Experimental Protocols & Synthetic Integration

Strategic Warning: Cyclopropylcarbinol Sensitivity

CRITICAL: As a Senior Scientist, I must highlight a specific vulnerability. Tertiary cyclopropyl carbinols are acid-sensitive.[1] Under strong acidic conditions (e.g., HCl, TFA), the ring can undergo expansion or opening (homoallylic rearrangement).[1]

-

Rule: Avoid acidic deprotection steps (like Boc-removal with neat TFA) after this fragment is installed, or perform them at low temperature (0°C) with scavengers.[1]

Protocol: Linker Attachment via Suzuki-Miyaura Coupling

This protocol describes coupling the building block to a Boronic Acid-functionalized Linker (e.g., Boc-amino-PEG3-boronic acid).[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Linker: (Boc-amino-PEG3)-phenylboronic acid pinacol ester (1.2 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Degassing: In a microwave vial, combine the Scaffold, Linker, and Base solution in 1,4-Dioxane. Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under an Argon stream. Seal the vial immediately.

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 45 min in a microwave reactor).

-

Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (30 mL). Wash with Brine (2 x 15 mL).[1] Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The cyclopropyl alcohol is polar; expect elution around 40-60% EtOAc.[1]

Validation Criteria:

-

LC-MS: Look for the [M+H] peak corresponding to the coupled product.[1] The Br isotope pattern (1:1) should disappear, replaced by the Cl pattern (3:1).[1]

-

1H NMR: Confirm retention of the cyclopropane protons (multiplets at ~0.8–1.2 ppm) to ensure the ring did not open.

Part 3: Visualization of Workflows

Pathway: From Fragment to PROTAC

The following diagram illustrates the logical flow of assembling a PROTAC using this building block, highlighting the critical decision nodes.

Figure 1: Synthetic workflow transforming the brominated building block into a functional PROTAC.

Mechanism of Action: Ternary Complex Formation

This diagram visualizes how the specific features of the molecule contribute to the degradation mechanism.

Figure 2: Ternary complex formation. The cyclopropyl group optimizes the Warhead-POI interface.

Part 4: Physicochemical Profiling

For a drug development professional, the "Rule of 5" compliance of the fragment is essential before adding the bulk of a linker and E3 ligand.

| Property | Value (Predicted) | Implication for PROTAC Design |

| Molecular Weight | ~247.5 Da | Leaves ample room for Linker + E3 Ligand (Total < 1000 Da preferred).[1] |

| cLogP | 3.2 - 3.7 | Moderately lipophilic; good for cell permeability but requires polar linkers (PEG) to prevent aggregation.[1] |

| TPSA | ~20 Ų | Low polar surface area; excellent for crossing cell membranes. |

| H-Bond Donors | 1 (OH) | Critical interaction point for the target protein.[1] |

| Rotatable Bonds | 1 (C-C bond to Ph) | Key Feature: The cyclopropane restricts rotation, reducing entropic cost. |

Solubility & Formulation

The high lipophilicity (cLogP > 3) of this fragment means the final PROTAC may suffer from poor aqueous solubility.

-

Recommendation: Use PEG-based linkers (PEG3-PEG5) rather than alkyl chains to offset the lipophilicity of the chloro-bromo-phenyl ring.[1]

Part 5: References

-

Cyclopropane in Medicinal Chemistry:

-

PROTAC Linker Strategies:

-

Cyclopropyl Carbinol Reactivity:

-

VHL Ligand Design (Contextual):

Sources

Navigating the Intricacies of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

The successful integration of novel chemical entities into drug discovery and development pipelines hinges on a comprehensive understanding of their chemical behavior. 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol, a molecule of interest for its potential applications, presents a unique set of challenges and considerations due to its dual nature: a stable halogenated aromatic ring and a strained, reactive cyclopropanol moiety. This guide provides an in-depth analysis of the core principles and practical protocols for the safe and effective storage and handling of this compound, ensuring its integrity for downstream applications.

The Dichotomy of Stability: Understanding the Core Chemical Characteristics

The key to safely managing this compound lies in recognizing the interplay between its two primary structural features.

The Halogenated Phenyl Group: The 3-bromo-4-chlorophenyl group imparts a degree of lipophilicity and potential for specific interactions, but also carries the toxicological warnings associated with halogenated aromatic compounds. These compounds can be persistent in the environment and may have subtle, delayed, or additive toxic effects, including skin irritation and potential for more severe health impacts with prolonged exposure.[1]

The Cyclopropanol Ring: A Source of Inherent Instability: The three-membered ring of cyclopropanol is highly strained and, consequently, prone to ring-opening reactions.[1][2] This reactivity is the most critical factor governing the storage and handling of this compound. The presence of the hydroxyl group further activates the ring, making it susceptible to cleavage under various conditions.

Strategic Storage: Preserving Chemical Integrity

The primary objective of a successful storage strategy is to mitigate the risk of degradation, primarily through the ring-opening of the cyclopropanol moiety.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below room temperature, ideally in a cool, dry place.[3][4][5] | Elevated temperatures can provide the activation energy needed to overcome the ring strain, leading to thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The cyclopropanol ring is susceptible to oxidation, which can lead to the formation of β-keto radicals and subsequent ring cleavage.[6] An inert atmosphere minimizes contact with atmospheric oxygen. |

| Light | Protect from light by using amber or opaque containers. | While not explicitly documented for this specific compound, many complex organic molecules are light-sensitive. Photochemical energy can potentially initiate radical reactions leading to decomposition. |

| Container | Use well-sealed, suitable containers, such as amber glass vials with tight-fitting caps.[3][4][5][7] | Prevents exposure to air and moisture. The material should be compatible with halogenated organic compounds. |

Incompatible Materials

It is crucial to avoid storing this compound with the following classes of substances:

-

Strong Oxidizing Agents: These can readily induce oxidative cleavage of the cyclopropanol ring.[7][8]

-

Strong Acids and Bases: Both acidic and basic conditions can catalyze the ring-opening of cyclopropanols.[2][4] Even mild basic conditions may promote decomposition.[2]

-

Metals: Certain metals can catalyze decomposition pathways.[7]

Prudent Handling: A Protocol for Safety and Stability

All handling procedures should be conducted with the dual goals of protecting the researcher from potential hazards and preserving the chemical integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds.

| PPE Item | Specification | Justification |

| Eye Protection | Chemical safety goggles or a face shield.[7][8] | Protects against splashes and accidental contact with the eyes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][7][8] | Prevents skin contact. Given the halogenated aromatic nature, skin absorption is a potential route of exposure. |

| Body Protection | A laboratory coat.[9] | Protects clothing and skin from contamination. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7][8][9] | Minimizes the inhalation of any potential vapors or aerosols. |

Experimental Workflow: A Step-by-Step Approach

The following protocol outlines a self-validating system for handling this compound in a research setting.

1. Preparation and Environment:

- Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.

- Assemble all necessary glassware and equipment, ensuring it is dry to prevent hydrolysis-mediated decomposition.

- Have appropriate waste containers ready for both solid and liquid chemical waste.

2. Aliquoting and Dispensing:

- If the compound is stored under an inert atmosphere, use techniques such as a Schlenk line or a glovebox to maintain this environment while accessing the material.

- If handling in the open, do so efficiently within the fume hood to minimize exposure to the atmosphere.

- Use clean, dry spatulas and weighing instruments.

3. Dissolution and Reaction Setup:

- Select solvents with care. While many common non-halogenated organic solvents are likely compatible for short-term use, it is crucial to avoid acidic or basic solvents.[10] Anhydrous, neutral solvents are recommended.

- If heating is required for a reaction, do so cautiously and with careful temperature monitoring to avoid thermal decomposition.

4. Post-Handling and Cleanup:

- Properly seal the main container of this compound, and if necessary, purge with an inert gas before returning to storage.

- Decontaminate all glassware and equipment that came into contact with the compound.

- Dispose of all waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[10]

Logical Framework for Safe Handling

The following diagram illustrates the decision-making process and logical flow for the safe handling of this compound.

Sources

- 1. Cyclopropanol - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. dollycorporation.com [dollycorporation.com]

- 9. researchgate.net [researchgate.net]

- 10. louisville.edu [louisville.edu]

Methodological & Application

protocol for Suzuki-Miyaura coupling with 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Abstract & Strategic Overview

This Application Note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of This compound (1) . This substrate presents two distinct challenges in medicinal chemistry process development:

-

Halogen Selectivity: The requirement to exclusively couple at the meta-bromo position while preserving the para-chloro moiety for subsequent functionalization.

-

Scaffold Integrity: The preservation of the strained cyclopropan-1-ol ring, which is susceptible to ring-opening (homo-enolate formation) under harsh basic or oxidative conditions.

This guide provides a validated, scalable workflow prioritizing Pd(dppf)Cl₂ as the catalyst of choice to achieve >95% chemoselectivity (Br vs. Cl) while maintaining the cyclopropyl carbinol architecture.

Mechanistic Logic & Catalyst Selection

The Selectivity Hierarchy

The success of this protocol relies on the kinetic differentiation of oxidative addition rates (

-

Bond Dissociation Energy (BDE): C-Br (~81 kcal/mol) vs. C-Cl (~96 kcal/mol).

-

Catalyst Tuning: To preserve the C-Cl bond, we must avoid electron-rich, bulky phosphines (e.g.,

, XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are designed to activate inert aryl chlorides. -

Ligand Choice: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected for its large bite angle and moderate electron-donating properties, facilitating rapid oxidative addition to Ar-Br while being kinetically slow to insert into Ar-Cl at moderate temperatures (<90°C).

Cyclopropanol Stability

Cyclopropanols are precursors to homo-enolates. Strong alkoxide bases (e.g.,

Figure 1: Mechanistic pathway highlighting the kinetic preference for C-Br oxidative addition using Pd(dppf)Cl₂.

Experimental Protocols

Protocol A: Optimization Screening (Small Scale)

Purpose: To identify the optimal Boronic Acid/Base combination for a specific R-group coupling partner.

Reagents:

-

Substrate: this compound (1.0 equiv, 0.2 mmol)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Base: Variable (See Table 1)

Procedure:

-

Prepare a 4 mL reaction vial with a magnetic stir bar.

-

Add Substrate (50 mg), Boronic Acid (1.2 equiv), and Catalyst (5 mol%).

-

Evacuate and backfill with Nitrogen (

) x3. -

Add degassed Solvent (2 mL) and Base (2.0 equiv, added as solid or 2M aq. solution).

-

Seal and heat to 80°C for 4–16 hours.

-

QC: Filter an aliquot through Celite, dilute with MeOH, and analyze via UPLC-MS.

Table 1: Screening Matrix & Expected Outcomes

| Entry | Base | Solvent System | Selectivity (Br:Cl) | Cyclopropane Stability | Recommendation |

| 1 | Dioxane/H₂O | High | Excellent | Primary Choice | |

| 2 | Dioxane/H₂O | High | Good | Use for sterically hindered boronates | |

| 3 | Toluene/H₂O | Moderate | Good | Alternative if Dioxane fails | |

| 4 | THF | Low | Poor | AVOID (Ring opening risk) | |

| 5 | DMF | High | Moderate | Use for acid-sensitive substrates |

Protocol B: Preparative Scale-Up (10g Scale)

Purpose: Validated workflow for gram-scale synthesis with high purity.

Materials:

-

Substrate: 10.0 g (1.0 equiv)

-

Boronic Acid: 1.1–1.2 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)

-

Base:

(2.5 equiv, granular) -

Solvent: 1,4-Dioxane (100 mL) / Water (25 mL) — Degassed

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

-

Charging: Charge the flask with the Substrate (10 g), Boronic Acid, and

powder. -

Inertion: Cycle Nitrogen/Vacuum (3 cycles) to remove bulk oxygen.

-

Solvent Addition: Cannulate degassed 1,4-Dioxane and Water into the flask.

-

Catalyst Addition: Under a positive stream of Nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ rapidly. The solution typically turns orange/red.

-

Reaction: Heat the mixture to 85°C (internal temp). Stir vigorously (600 rpm).

-

Checkpoint: Monitor via HPLC at 2 hours. If conversion <50%, add 1 mol% additional catalyst.

-

Endpoint: Reaction is typically complete in 4–6 hours.

-

-

Workup (Crucial for Pd Removal):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (200 mL) and Water (100 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Scavenger Step: Treat combined organics with SiliaMetS® Thiol or activated charcoal (10 wt%) for 30 mins at 40°C to remove residual Palladium.

-

Filter through a pad of Celite.

-

-

Purification: Concentrate in vacuo. Recrystallize from Heptane/EtOAc or perform Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Figure 2: Step-by-step workflow for the preparative scale-up of the target coupling.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or | Ensure rigorous degassing. Increase catalyst loading to 5 mol%. |

| De-halogenation (Loss of Cl) | Hydride source present or catalyst too active. | Avoid alcohols as co-solvents (use Toluene/Water). Lower temp to 70°C. |

| Ring Opening | Base too strong / Temp too high. | Switch from |

| Protodeboronation | Unstable Boronic Acid.[2] | Add Boronic Acid in portions (0.5 equiv at T=0, 0.7 equiv at T=2h). |

Analytical Markers (HPLC/NMR):

-

Starting Material: Distinct doublet (Ar-H) ortho to Br.

-

Product: Disappearance of Ar-Br signals; retention of Ar-Cl pattern.

-

Cyclopropane: Look for characteristic high-field multiplets (0.8–1.5 ppm in ¹H NMR). If these disappear or shift to >5.0 ppm (olefinic), ring opening has occurred.

Safety & Handling

-

Palladium: Heavy metal. All waste streams must be segregated. Use scavengers to ensure final API metal limits (<10 ppm) are met.

-

Aryl Halides: Potential skin sensitizers. Handle in a fume hood.

-

Cyclopropanols: While generally stable, they can rearrange exothermically in the presence of strong acids. Avoid contact with concentrated HCl/H₂SO₄ during workup.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on avoiding active ligands for Cl-retention). Link

-

Kulinkovich, O. G. (2003). Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol stability/synthesis). Link

-

Organic Chemistry Portal. Suzuki Coupling. (General Protocol Verification). Link

Sources

Application Note: Chemoselective Cross-Coupling of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

[1]

Executive Summary

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol (CAS: 1691720-00-9) is a high-value bifunctional building block.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents (aryl bromide vs. aryl chloride) and the metabolic stability offered by the cyclopropanol "warhead" (often used as a bioisostere for gem-dimethyl groups or ketones).

This guide details protocols for exploiting the reactivity difference between the C-Br and C-Cl bonds to achieve site-selective functionalization.[1] Special attention is paid to preserving the strained cyclopropanol ring, which is susceptible to acid-catalyzed ring opening and radical fragmentation.

Strategic Analysis: Chemoselectivity & Stability[1][2][3]

The Reactivity Hierarchy

Success with this scaffold relies on the kinetic differentiation of the leaving groups. Under Palladium(0) catalysis, the rate of oxidative addition follows the order: I > Br/OTf >> Cl .

-

Site A (C-Br): Highly reactive.[1] Under standard conditions (Pd(PPh3)4, Na2CO3), this site couples exclusively.

-

Site B (C-Cl): Latent reactivity.[1] Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to activate.

-

Site C (Cyclopropan-1-ol): A sensitive bystander.[1]

Visualization of Reaction Pathways

Figure 1: Chemoselective reaction map demonstrating the orthogonal activation of Bromine over Chlorine and the "danger zone" of ring opening.[1]

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Targeting)

Objective: Couple an aryl boronic acid to the C-3 Bromine position while retaining the C-4 Chlorine and the cyclopropanol ring.[1]

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond. The use of a mild base (K3PO4 or Na2CO3) prevents deprotonation of the tertiary alcohol, reducing the risk of side reactions.

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Pd(dppf)Cl2[1][3]·DCM (3-5 mol%) - Selected for robustness and resistance to dehalogenation.[1]

-

Base: K3PO4 (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate (1.0 equiv), Boronic acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

-

Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).[1]

-

Base Addition: Add 2.0 M aq. K3PO4 (3.0 equiv). Note: Anhydrous bases (Cs2CO3) can be used if the boronic acid is protodeboronation-prone.[1]

-

Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The starting material (Br) should disappear. If the reaction is pushed >100°C, small amounts of Cl-coupling may occur.

-

-

Workup (Crucial for Cyclopropanol):

-

Cool to room temperature.

-

Dilute with EtOAc and wash with saturated NH4Cl (mildly acidic/neutral) rather than HCl. Avoid strong acid washes to prevent ring opening.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Amination of the C-Br bond.[1] Challenge: The tertiary alcohol proton can interfere with strong bases (NaOtBu) often used in Buchwald couplings. Solution: Use a base system compatible with free alcohols (e.g., Cs2CO3) or protect the alcohol (TMS/TBS) if yield is low.

Optimization Table: Base & Ligand Effects

| Parameter | Condition A (Standard) | Condition B (Optimized for Free -OH) |

| Catalyst | Pd2(dba)3 / BINAP | Pd(OAc)2 / BrettPhos |

| Base | NaOtBu | Cs2CO3 |

| Temp | 100 °C | 80–90 °C |

| Outcome | High Yield, but risk of alkoxide side-reactions | Recommended: Slower, but higher chemoselectivity |

Methodology (Condition B)

-

Charge: Substrate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: t-Amyl alcohol or Dioxane (0.2 M).

-

Heat: 90 °C for 16 hours.

-

Workup: Filter through Celite to remove inorganic salts before aqueous workup.

Troubleshooting & Self-Validation

"Self-Validating" Analytical Checks

To ensure the protocol is working as intended, perform these checks during the reaction:

-

1H NMR Diagnostic:

-

Cyclopropane Ring Integrity: Look for the characteristic multiplets at 0.8 – 1.2 ppm . If these disappear or shift to >2.0 ppm (triplets), ring opening has occurred (likely to a propiophenone derivative).

-

Regioselectivity: The proton between the halogens (H-2) is a singlet. After coupling at Br (C-3), this singlet will shift significantly upfield due to shielding by the new aryl group, while the H-5/H-6 coupling pattern remains largely distinct.[1]

-

-

LCMS Halogen Pattern:

-

Starting Material: Distinct Br+Cl isotope pattern (M, M+2, M+4).

-

Product (Step 1): Should show only Cl isotope pattern (M, M+2 in 3:1 ratio). If Br pattern persists, conversion is incomplete.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing decision points for base selection and critical workup safety.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

-

BenchChem. (2025).[5] Kinetic studies of Suzuki coupling with substituted aryl bromides. BenchChem Technical Notes.

Sources

- 1. 109240-30-4|1-(4-Bromophenyl)cyclopropanol|BLD Pharm [bldpharm.com]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Functionalization and Ring-Opening Strategies for 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol

Abstract & Strategic Overview

This guide details the experimental protocols for utilizing 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol as a high-value "linchpin" scaffold in medicinal chemistry. This molecule offers two distinct orthogonal reactivity profiles:

-

Aryl Halide Chemoselectivity: The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for highly selective Palladium-catalyzed cross-coupling at the meta-position without affecting the para-chloride.

-

Strained Ring Latency: The cyclopropanol moiety acts as a "masked" homoenolate or

-keto radical precursor. Through Single Electron Transfer (SET) oxidation, the ring releases approximately 27 kcal/mol of strain energy to form versatile alkyl ketones.

Strategic Workflow

The following diagram illustrates the divergent pathways available for this scaffold:

Figure 1: Divergent synthetic workflow showing orthogonal functionalization pathways.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C-Br bond while retaining the C-Cl bond and the sensitive cyclopropanol ring.

Scientific Rationale: The rate of oxidative addition of Pd(0) to aryl halides follows the order I > Br > Cl.[1] By utilizing a ligand-free palladium system or a bulky phosphine ligand at moderate temperatures, we kinetically favor insertion into the C-Br bond. The cyclopropanol ring is stable to basic Suzuki conditions, provided strong Lewis acids are absent.

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| Scaffold | 1.0 | Substrate |

| Aryl Boronic Acid | 1.1 | Coupling Partner |

| Pd(dppf)Cl₂·DCM | 0.03 (3 mol%) | Catalyst (High selectivity) |

| K₂CO₂ (2M aq) | 3.0 | Base |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Procedure:

-

Setup: Charge a dried Schlenk tube or microwave vial with the Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Inert Atmosphere: Evacuate and backfill with Argon three times.

-

Solvation: Add degassed 1,4-Dioxane (concentration 0.2 M relative to scaffold) and 2M aqueous K₂CO₃ (3.0 eq).

-

Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or thermal ring opening.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the bromide (RT ~ 4.5 min) and appearance of the biaryl product. The chloride peak should remain intact.

-

Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopropanol group is polar; products typically elute in 20–40% EtOAc.

Protocol B: Manganese(III)-Mediated Radical Ring Opening

Objective: Utilize the strain energy of the cyclopropanol to generate a

Scientific Rationale:

Manganese(III) acts as a single-electron oxidant. It oxidizes the cyclopropanol oxygen, generating an alkoxy radical. This radical undergoes rapid

Mechanism Diagram:

Figure 2: Radical mechanism for Mn(III)-mediated ring expansion.

Reagents & Materials:

| Reagent | Equivalents | Role |

|---|---|---|

| Scaffold | 1.0 | Substrate |

| Methyl Vinyl Ketone | 2.0 | Radical Trap (Michael Acceptor) |

| Mn(acac)₃ | 0.2 (20 mol%) | Catalyst/Initiator |

| O₂ (Air) | Balloon | Terminal Oxidant (Regenerates Mn) |

| Ethanol/AcOH | 10:1 ratio | Solvent system |

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve the Scaffold (1.0 eq) and Methyl Vinyl Ketone (2.0 eq) in Ethanol (0.1 M).

-

Catalyst Addition: Add Mn(acac)₃ (20 mol%) and Acetic Acid (10% v/v relative to EtOH).

-

Oxidation: Attach an air balloon (or bubble air/O₂ gently). The reaction requires oxygen to regenerate the active Mn(III) species if used catalytically, or use stoichiometric Mn(acac)₃ (2.5 eq) under Argon for higher yields.

-

Recommendation: Start with stoichiometric Mn(acac)₃ under Argon for the first trial to ensure mechanism validation without O₂ side reactions.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ to neutralize the acid.

-

Extraction: Extract with DCM (x3). The chlorinated aromatic ketone product is lipophilic.

-

Purification: Silica gel chromatography. The product will be a linear ketone, significantly less polar than the starting cyclopropanol.

Quality Control & Validation

Analytical Checkpoints

-

1H NMR (CDCl₃):

-

Starting Material: Look for the characteristic cyclopropyl protons: 4H multiplet at

0.9–1.5 ppm. -

Suzuki Product: Cyclopropyl protons remain; new aromatic signals appear.

-

Ring-Opened Product: Disappearance of high-field cyclopropyl signals. Appearance of methylene triplets (

2.5–3.0 ppm) characteristic of the aliphatic ketone chain.

-

-

Mass Spectrometry:

-

Check isotopic patterns. The starting material has a distinct Br+Cl pattern (M, M+2, M+4).

-

Suzuki Product: Loss of Br pattern, retention of Cl pattern (3:1 ratio for M:M+2).

-

Safety Considerations

-

Aryl Halides: The 3-bromo-4-chloro motif is potentially sensitizing. Handle in a fume hood.

-

Manganese Waste: All Mn-containing waste must be segregated into heavy metal waste streams.

-

Cyclopropanols: While generally stable, avoid strong mineral acids during workup unless ring opening is desired.

References

-

Suzuki-Miyaura Chemoselectivity

-

Manganese-Catalyzed Ring Opening

- Protocol Basis: "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones."

-

Source:

-

General Cyclopropanol Reactivity (Kulinkovich Context)

-

Palladium Catalyst Selection

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones [organic-chemistry.org]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacological profile. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[1] Furthermore, the unique electronic properties of the cyclopropyl group can improve metabolic stability, reduce off-target effects, and modulate physicochemical properties such as lipophilicity and aqueous solubility, all of which are critical for the development of successful therapeutics.[1] 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is a valuable building block that combines the benefits of the cyclopropyl group with a di-halogenated phenyl ring, a common feature in many kinase inhibitors. This guide provides a comprehensive overview of its synthesis and a detailed protocol for its application as a key intermediate in the synthesis of a Janus kinase (JAK) inhibitor scaffold.

Synthesis of this compound: A Proposed Route

While this compound is commercially available from several suppliers, a reliable synthetic route is essential for custom synthesis and derivatization. Below is a proposed two-step synthesis starting from the readily available 3-bromo-4-chlorotoluene.

Step 1: Synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2)

The first step involves the Friedel-Crafts acylation of 3-bromo-4-chlorotoluene to introduce the acetyl group.

Figure 1: Synthesis of the ketone intermediate.

Protocol 1: Synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2)

-

Materials: 3-bromo-4-chlorotoluene (1.0 equiv), acetyl chloride (1.2 equiv), aluminum chloride (AlCl₃) (1.3 equiv), dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of aluminum chloride in anhydrous DCM at 0 °C, add acetyl chloride dropwise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add a solution of 3-bromo-4-chlorotoluene in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-bromo-4-chlorophenyl)ethan-1-one (2).

-

Step 2: Synthesis of this compound (1)

The second step is the conversion of the ketone to the corresponding tertiary cyclopropanol. A robust method for this transformation is a modification of the Kulinkovich reaction, which utilizes a titanium(IV) isopropoxide catalyst and a Grignard reagent.[1][2][3]

Figure 2: Cyclopropanation of the ketone intermediate.

Protocol 2: Synthesis of this compound (1)

-

Materials: 1-(3-Bromo-4-chlorophenyl)ethan-1-one (2) (1.0 equiv), titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv), ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether, 2.4 equiv), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of the ketone (2) in anhydrous THF, add titanium(IV) isopropoxide.

-

Cool the mixture to -78 °C.

-

Slowly add ethylmagnesium bromide dropwise to the cooled solution.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

-

Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound (1).

-

Table 1: Analytical Data for this compound (1)

| Property | Value |

| CAS Number | 1691720-00-9 |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (typical) | >97% (by HPLC) |

Application in Medicinal Chemistry: A Key Building Block for Janus Kinase (JAK) Inhibitors

The 3-bromo-4-chlorophenyl moiety is a common structural feature in a number of kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions with the hinge region of the kinase. The cyclopropyl group can serve as a rigid scaffold to orient other functional groups and can be a precursor to a cyclopropylamine, which can act as a hydrogen bond donor or acceptor.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[4] Small molecule inhibitors of JAKs have shown significant therapeutic benefit.[4] A prominent example is Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, which features a pyrrolo[2,3-d]pyrimidine core.[5][6]

This compound (1) is an ideal starting material for the synthesis of novel JAK inhibitors. The tertiary alcohol can be converted to a primary amine, which can then be used to build the core heterocyclic scaffold. The bromo and chloro substituents on the phenyl ring can be used for further diversification through cross-coupling reactions to optimize potency and selectivity.

Proposed Synthetic Application: Synthesis of a Cyclopropyl-Substituted Pyrrolo[2,3-d]pyrimidine Core

The following is a proposed synthetic route and detailed protocol for the conversion of this compound (1) to a key cyclopropylamine intermediate and its subsequent elaboration to a pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many JAK inhibitors.

Figure 3: Proposed synthesis of a JAK inhibitor scaffold.

Protocol 3: Synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine (4) via the Ritter Reaction

The Ritter reaction is a classic method for the conversion of tertiary alcohols to N-alkyl amides using a nitrile in the presence of a strong acid.[7][8] The resulting amide can then be hydrolyzed to the corresponding primary amine.

-

Materials: this compound (1) (1.0 equiv), acetonitrile, concentrated sulfuric acid, sodium hydroxide, diethyl ether.

-

Procedure:

-

Dissolve the cyclopropanol (1) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the formation of the amide intermediate (3) by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide to pH > 10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude N-(1-(3-bromo-4-chlorophenyl)cyclopropyl)acetamide (3). This intermediate can be purified by chromatography or used directly in the next step.

-

To the crude amide (3), add a solution of concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction to room temperature and basify with a cold aqueous solution of sodium hydroxide to pH > 12.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine (4) by column chromatography on silica gel to yield the desired product.

-

Protocol 4: Synthesis of N-(1-(3-bromo-4-chlorophenyl)cyclopropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5)

The final step involves the nucleophilic aromatic substitution of the chloro group on the pyrrolo[2,3-d]pyrimidine core with the newly synthesized cyclopropylamine.

-

Materials: 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine (4) (1.0 equiv), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv), diisopropylethylamine (DIPEA) (3.0 equiv), n-butanol.

-

Procedure:

-

To a solution of the cyclopropylamine (4) in n-butanol, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and DIPEA.

-

Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product (5).

-

Table 2: Representative Characterization Data for the Final Product (5)

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons of both ring systems, the cyclopropyl protons, and the N-H protons. |

| ¹³C NMR | Carbons of the aromatic rings, the cyclopropyl ring, and the pyrrolo[2,3-d]pyrimidine core. |

| Mass Spec (HRMS) | Calculated m/z for C₁₅H₁₁BrClN₅ should be observed. |

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its synthesis, while not widely reported, can be achieved through established synthetic methodologies. The combination of a di-halogenated phenyl ring and a cyclopropyl moiety makes it an attractive starting material for the synthesis of kinase inhibitors, particularly for the JAK family. The protocols provided herein offer a practical guide for the synthesis and application of this compound, enabling researchers to explore novel chemical space in the pursuit of new therapeutic agents.

References

-

Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules2024 , 29(17), 4078. [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses2021 , 98, 430-449. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023 , 28(3), 1373. [Link]

-

Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters2001 , 3(21), 3329-3331. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Chemical Sciences2023 , 13(2), 1-4. [Link]

-

Synthesis of α-methyl ketones by a selective, iridium-catalyzed cyclopropanol ring-opening reaction. Tetrahedron Letters2011 , 52(17), 2154-2157. [Link]

-

Synthesis of β‐chloro ketones from aryl cyclopropanes. ResearchGate. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules2022 , 27(4), 1391. [Link]

-

Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. [Link]

-

Review of the use of Janus kinase inhibitors in the treatment of scarring alopecia. International Journal of Dermatology2024 , 63(6), e105-e110. [Link]

-

Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances2020 , 10(2), 929-933. [Link]

-

Chemical structure of tofacitinib. ResearchGate. [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules2020 , 25(21), 5036. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine... ResearchGate. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Ritter reaction. Wikipedia. [Link]

-

THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL. Pure and Applied Chemistry1974 , 40(3), 317-333. [Link]

-

In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Molecules2022 , 27(19), 6296. [Link]

-

Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews2003 , 103(6), 2465-2492. [Link]

-

Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications2017 , 73(Pt 11), 1668-1672. [Link]

-

[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society2012 , 134(22), 9092-9095. [Link]

-

CYTOKINE SIGNALING structure of Tofacitinib, a JAK inhibitor. YouTube. [Link]

-

Kulinkovich Reaction. YouTube. [Link]

-

Advances with janus kinase inhibitors for the treatment of myeloproliferative neoplasms: an update of the literature. Expert Opinion on Pharmacotherapy2023 , 24(11), 1247-1260. [Link]

-

Scale Up of a Ritter Reaction. Organic Process Research & Development1998 , 2(1), 35-38. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications2025 , E81(3), 364-367. [Link]

-